molecular formula C7H5BrF3NO B183920 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 126728-58-3

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B183920
CAS No.: 126728-58-3
M. Wt: 256.02 g/mol
InChI Key: JSYQQBQGDIUUFS-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Number: 126728-58-3 . It has a molecular weight of 256.02 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound involves the use of 2,2,2-trifluoroethanol and 5-bromo-2-fluoro-pyridine . The reaction is carried out in dry MTBE, with t-BuOK added slowly at 0° C . The reaction mixture is then stirred at room temperature for six hours .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BrF3NO . The InChI code for this compound is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 .


Chemical Reactions Analysis

This compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives . These derivatives are used as insecticides and acaricides .


Physical And Chemical Properties Analysis

This compound is a liquid or semi-solid or solid or lump . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research. It has been used as a catalyst in organic reactions, as a reagent in biochemical and physiological studies, and as a precursor for the synthesis of pharmaceuticals and other organic compounds. It has also been used as a reagent in the synthesis of nucleosides, peptides, and polymers. Additionally, this compound has been used in the synthesis of heterocyclic compounds and in the synthesis of polymers for drug delivery systems.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in laboratory experiments is its versatility. It can be used as a catalyst in organic reactions, as a reagent in biochemical and physiological studies, and as a precursor for the synthesis of pharmaceuticals and other organic compounds. Additionally, this compound is relatively inexpensive and can be easily synthesized in a few hours.
However, there are some limitations to using this compound in laboratory experiments. It is not always easy to control the reaction conditions and the yield of the reaction can vary depending on the reaction conditions. Additionally, this compound can be toxic and should be handled with care.

Future Directions

There are several potential future directions for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. It could be used in the development of new drugs, as a reagent in the synthesis of novel polymers and materials, and as a catalyst for organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound and to develop methods for controlling the reaction conditions and improving the yield of the reaction. Finally, this compound could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of nucleosides, peptides, and polymers.

Safety and Hazards

The safety information for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYQQBQGDIUUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625387
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126728-58-3
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126728-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine
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Synthesis routes and methods I

Procedure details

Sodium hydride (18.6 g, 60%, 464 mmol) was introduced into DMF (500 ml) under nitrogen. Trifluoroethanol (32.2 ml, 443 mmol) was added dropwise at 10° C. After 1 hour, 2,5-dibromopyridine (100 g, 422 mmol) was added portionwise, and the mixture was stirred in a water bath for 24 hours at 20° C. It was then stirred with water and extracted with heptane/ethyl acetate 9:1. Distillation of the crude product (105 g) yielded 5-bromo-2-trifluoroethoxypyridine, 82.1 g (purity 93%), colorless fluid, b.p. 97-104° C. at 18 mbar.
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoroethanol (6.15 mL, 84.4 mmol) was placed into a flask with DMF (141 mL). To the reaction mixture was added NaH (3.4 g, 84.4 mmol) in portions. The reaction was then stirred for 30 min at 25° C. At this point, 2,5-dibromopyridine was added and the mixture was heated to 90° C. and stirred at that temperature overnight. The reaction was cooled to rt and diluted with EtOAc (100 mL). The organic layer was washed with H2O (3×150 mL), brine (2×100 mL), dried (MgSO4), filtered, and concentrated. This material was purified by column chromatography (15:1 hexane:EtOAc) to give 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine as an oil.
Quantity
6.15 mL
Type
reactant
Reaction Step One
Name
Quantity
141 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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